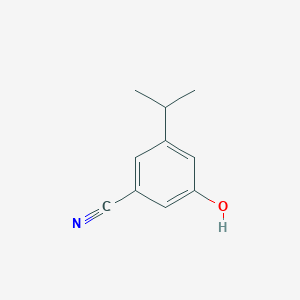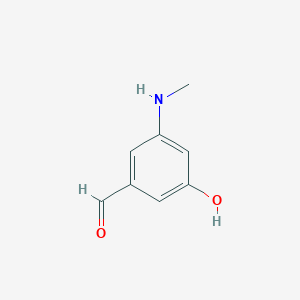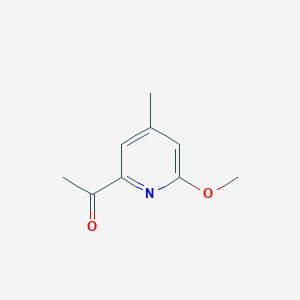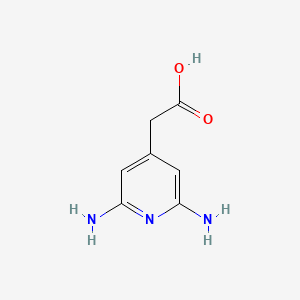
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include an acetylamino group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-(trifluoromethyl)pyridine, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Sulfonylation: Finally, the acetylamino compound is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反应分析
Types of Reactions
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions to form different functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
科学研究应用
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets.
相似化合物的比较
Similar Compounds
Pyridine-2-sulfonyl Fluoride: Similar structure but with a fluoride group instead of a chloride group.
Pyridine-2-sulfonyl Bromide: Contains a bromide group instead of a chloride group.
4-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: Lacks the acetylamino group.
Uniqueness
6-(Acetylamino)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of the acetylamino group, which can participate in additional chemical reactions and interactions. The trifluoromethyl group also imparts distinct electronic and steric properties, enhancing the compound’s reactivity and stability.
属性
分子式 |
C8H6ClF3N2O3S |
|---|---|
分子量 |
302.66 g/mol |
IUPAC 名称 |
6-acetamido-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3N2O3S/c1-4(15)13-6-2-5(8(10,11)12)3-7(14-6)18(9,16)17/h2-3H,1H3,(H,13,14,15) |
InChI 键 |
SKOMMNDEGIFHJF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


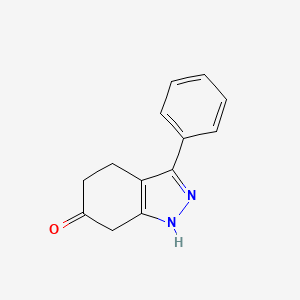

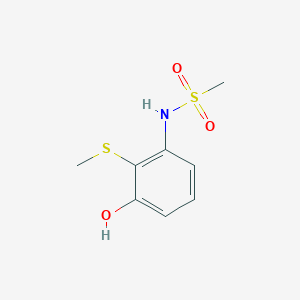
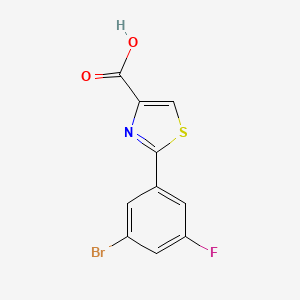
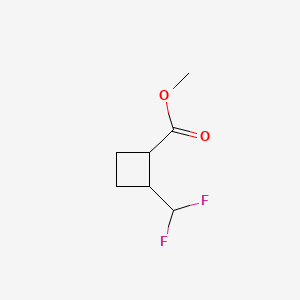
![Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)
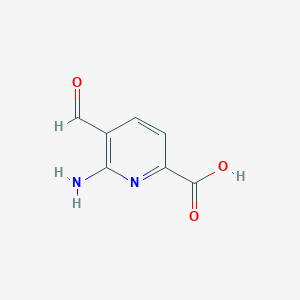
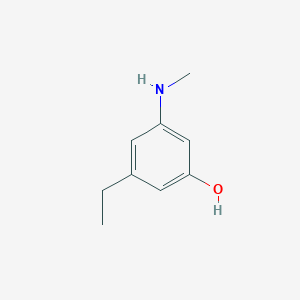

![[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)
